2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane
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Overview
Description
2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[44]nonane is a unique organogermanium compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane typically involves the reaction of germanium tetrachloride with a suitable diol under controlled conditions. The reaction proceeds through the formation of intermediate germanium complexes, which then cyclize to form the spirocyclic structure. Common reagents used in this synthesis include germanium tetrachloride and various diols, with reaction conditions often involving anhydrous solvents and inert atmospheres to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens, organometallic reagents; conditions vary depending on the desired substitution.
Major Products
The major products formed from these reactions include various germanium-containing compounds, such as germanium oxides, reduced germanium species, and substituted spirocyclic compounds.
Scientific Research Applications
2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane exerts its effects is primarily through its interaction with biological molecules and cellular structures. The compound can interact with proteins, nucleic acids, and cell membranes, leading to various biochemical and physiological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: Known for their use as fragrance ingredients and their synthetic routes involving Diels-Alder reactions.
1,4,7-Cycloundecatriene, 1,5,9,9-tetramethyl-: Another spirocyclic compound with applications in materials science.
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: Used in the fragrance industry and known for its unique structural properties.
Uniqueness
2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane is unique due to its germanium core and spirocyclic structure, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring stability, reactivity, and specific interactions with biological molecules.
Properties
CAS No. |
93225-62-8 |
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Molecular Formula |
C8H16GeO4 |
Molecular Weight |
248.84 g/mol |
IUPAC Name |
2,3,7,8-tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane |
InChI |
InChI=1S/C8H16GeO4/c1-5-6(2)11-9(10-5)12-7(3)8(4)13-9/h5-8H,1-4H3 |
InChI Key |
KJIKGQHIJQHDPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O[Ge]2(O1)OC(C(O2)C)C)C |
Origin of Product |
United States |
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